molecular formula C25H21FN2O5 B2965919 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850907-15-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No. B2965919
CAS RN: 850907-15-2
M. Wt: 448.45
InChI Key: DAZBGPFVKCLNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H21FN2O5 and its molecular weight is 448.45. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Characteristics and Potential Therapeutic Applications

Research has delved into the binding characteristics of similar complex molecules, exploring their potential as ligands for various receptors, which could hint at therapeutic applications. For instance, studies on [3H]DAA1106, a molecule with a somewhat analogous complex structure, have demonstrated its potent and selective binding to peripheral benzodiazepine receptors. This suggests a possible use in elucidating physiological relevance mediated through these receptors, indicating potential applications in neurological disorders or brain injuries (Chaki et al., 1999).

Synthetic Routes and Chemical Transformations

The synthetic routes and chemical transformations of similar complex molecules have been extensively studied, revealing insights into creating derivatives with potential biological activities. A study on the cyclization of aryl radicals followed by tandem S(RN)1 substitution has highlighted novel pathways to generate substituted tetrahydroisoquinolines, suggesting a method for modifying and potentially enhancing the activity of compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (Peisino & Pierini, 2013).

Another study focused on the synthesis of N-(substituted benzyl)-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, providing a foundation for creating derivatives of tetrahydroisoquinolines. This research offers insights into generating compounds with enhanced biological activities by modifying the molecular structure, which could be applicable to our compound of interest (Raju, 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c26-20-6-2-1-4-16(20)13-28-11-10-18-19(25(28)30)5-3-7-21(18)31-14-24(29)27-17-8-9-22-23(12-17)33-15-32-22/h1-9,12H,10-11,13-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZBGPFVKCLNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

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